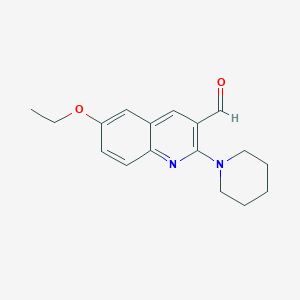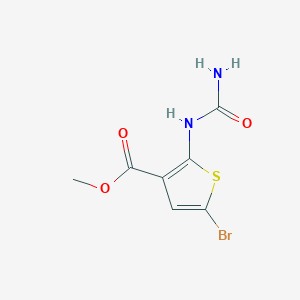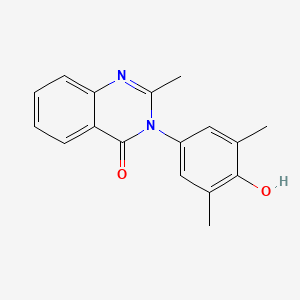
7-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their broad spectrum of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a chloro-substituted benzyl compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Catalysis: Efficient catalysts are used to ensure high yield and purity.
Purification: Industrial-scale purification methods, such as large-scale chromatography or crystallization, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The chloro group can be substituted with other functional groups, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
7-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its antitumor and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloroquinazolin-4(3H)-one: Lacks the 4-methylbenzyl group, resulting in different biological activities.
3-(4-Methylbenzyl)quinazolin-4(3H)-one: Lacks the chloro group, which affects its chemical reactivity and biological properties.
Uniqueness
7-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one is unique due to the presence of both the chloro and 4-methylbenzyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
Propriétés
Numéro CAS |
302913-31-1 |
|---|---|
Formule moléculaire |
C16H13ClN2O |
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
7-chloro-3-[(4-methylphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-11-2-4-12(5-3-11)9-19-10-18-15-8-13(17)6-7-14(15)16(19)20/h2-8,10H,9H2,1H3 |
Clé InChI |
HIJGKMLIDCAGSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


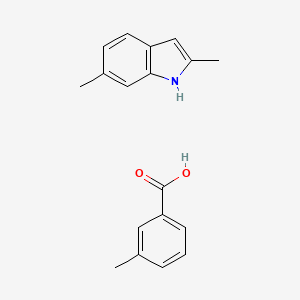
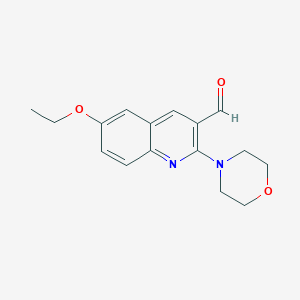

![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)
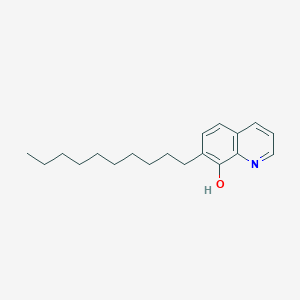

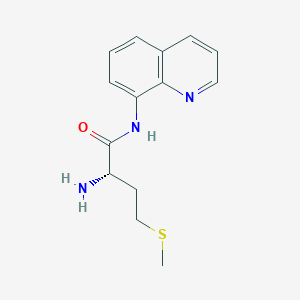

![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)
